![molecular formula C8H6BrClO B1292022 1-(4-Bromo-3-chlorophenyl)ethanone CAS No. 3114-31-6](/img/structure/B1292022.png)
1-(4-Bromo-3-chlorophenyl)ethanone
Overview
Description
1-(4-Bromo-3-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 .
Synthesis Analysis
The synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone involves the reaction of 4-bromoacetophenone with aluminium chloride in dichloromethane at 0° C . Chlorine is then bubbled through the medium at 0° C . The reaction mixture is stirred at room temperature for 12 hours and then hydrolyzed . The phases are separated after settling has taken place, the aqueous phase is extracted with dichloromethane, the organic phases are dried over magnesium sulphate and the solvents are evaporated off under reduced pressure . The residue obtained is recrystallized from hexane .Molecular Structure Analysis
The InChI code for 1-(4-Bromo-3-chlorophenyl)ethanone is 1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
1-(4-Bromo-3-chlorophenyl)ethanone is a solid at room temperature . The compound’s exact boiling point, melting point, and density are not specified in the available literature .Scientific Research Applications
Chemical Research
“1-(4-Bromo-3-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 . It’s used in various chemical research due to its unique structure and properties .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The properties of “1-(4-Bromo-3-chlorophenyl)ethanone” make it a valuable tool in this field .
Synthetic Organic Chemistry
“1-(4-Bromo-3-chlorophenyl)ethanone” is used in synthetic organic chemistry . Its unique structure can provide valuable insights for synthetic organic chemists to design and develop new materials .
Crystallography
This compound is used in crystallography studies . Crystallography is the experimental science of determining the arrangement of atoms in crystalline solids. The thickness of the crystal packing of “1-(4-Bromo-3-chlorophenyl)ethanone” is directly proportional to the energy magnitude, providing valuable insights into the stabilization of the crystal packing .
Safety and Hazards
1-(4-Bromo-3-chlorophenyl)ethanone is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Mode of Action
Aromatic ketones can undergo a variety of chemical reactions. For example, they can react with nucleophiles in a reaction known as nucleophilic acyl substitution . In biological systems, this could potentially lead to the modification of proteins or other biomolecules.
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Aromatic ketones, like “1-(4-Bromo-3-chlorophenyl)ethanone”, are typically lipophilic (fat-soluble), which can affect their absorption and distribution . They might be metabolized in the liver by enzymes such as the cytochrome P450 system .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “1-(4-Bromo-3-chlorophenyl)ethanone” might be affected by the pH of its environment .
properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIGXNJTHCLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625371 | |
Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chlorophenyl)ethanone | |
CAS RN |
3114-31-6 | |
Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-chlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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